molecular formula C60H66N10O16Rh2 B066285 acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) CAS No. 185437-81-4

acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+)

Cat. No. B066285
CAS RN: 185437-81-4
M. Wt: 1389 g/mol
InChI Key: CJZXCNZTTGNNML-BTKFQCJSSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is a chemical compound widely used in scientific research. It is a rhodium-based catalyst that is used in various chemical reactions.

Mechanism of Action

The mechanism of action of acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is based on its ability to coordinate with the substrate and activate it for reaction. The rhodium center acts as a Lewis acid, while the ligand acts as a chiral auxiliary. The resulting complex can then selectively catalyze the formation of chiral compounds through various reactions, such as hydrogenation, hydrosilylation, and cycloaddition.
Biochemical and Physiological Effects:
Acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) does not have any known biochemical or physiological effects. It is not used as a drug or medication, and therefore, its effects on the human body have not been studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is its high selectivity in catalyzing the formation of chiral compounds. It is also relatively easy to synthesize and purify, making it a useful catalyst in laboratory experiments. However, its use is limited to certain types of reactions, and it may not be effective in all cases. Additionally, it is relatively expensive compared to other catalysts.

Future Directions

There are several future directions for research involving acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+). One direction is to explore its use in new types of reactions, such as the synthesis of new types of chiral compounds. Another direction is to develop more efficient and cost-effective synthesis methods for the compound. Additionally, research can be conducted to study the mechanism of action of the compound in more detail, which can lead to the development of new and improved catalysts.

Synthesis Methods

Acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is synthesized by reacting rhodium(II) acetate with the ligand methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate in acetonitrile. The reaction is carried out under an inert atmosphere and at a specific temperature and pressure. The resulting compound is then purified using various techniques, such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

Acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is widely used in scientific research as a catalyst in various chemical reactions. It is particularly useful in asymmetric synthesis, where it can selectively catalyze the formation of chiral compounds. It has been used in the synthesis of various natural products, such as alkaloids, terpenoids, and steroids. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer drugs.

properties

CAS RN

185437-81-4

Product Name

acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+)

Molecular Formula

C60H66N10O16Rh2

Molecular Weight

1389 g/mol

IUPAC Name

acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+)

InChI

InChI=1S/4C14H16N2O4.2C2H3N.2Rh/c4*1-20-13(18)11-9-16(14(19)15-11)12(17)8-7-10-5-3-2-4-6-10;2*1-2-3;;/h4*2-6,11H,7-9H2,1H3,(H,15,19);2*1H3;;/q;;;;;;2*+2/p-4/t4*11-;;;;/m0000..../s1

InChI Key

CJZXCNZTTGNNML-BTKFQCJSSA-J

Isomeric SMILES

CC#N.CC#N.COC(=O)[C@@H]1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)[C@@H]1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)[C@@H]1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)[C@@H]1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2]

SMILES

CC#N.CC#N.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2]

Canonical SMILES

CC#N.CC#N.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2]

synonyms

DOYLE DIRHODIUMKATALYSATOR RH2(4S-MPPIM)4

Origin of Product

United States

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